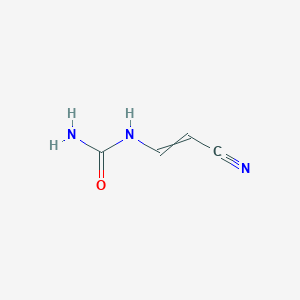
N-(2-Cyanoethenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanoethenyl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyano group attached to an ethenyl moiety, which is further connected to a urea group
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Cyanoethenyl)urea can be synthesized through a variety of methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This reaction can be carried out in the presence of phosgene, although this method is less environmentally friendly.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing simple filtration or routine extraction procedures to isolate the product . The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings.
化学反应分析
Types of Reactions
N-(2-Cyanoethenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine diacetate, ammonia, and various catalysts such as palladium and indium triflate . The reactions are typically carried out under mild conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various substituted ureas, carbamates, and thiocarbamates . These products have diverse applications in different fields.
科学研究应用
N-(2-Cyanoethenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other chemical compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of N-(2-Cyanoethenyl)urea involves its interaction with various molecular targets and pathways. It exerts its effects by inducing specific chemical reactions, such as nucleophilic addition and substitution . The cyano group plays a crucial role in these reactions, facilitating the formation of new chemical bonds.
相似化合物的比较
N-(2-Cyanoethenyl)urea can be compared with other similar compounds, such as:
N-Substituted Ureas: These compounds have similar structures but different substituents on the nitrogen atom.
Carbamates: These compounds have a similar functional group but differ in their overall structure and reactivity.
Thioureas: These compounds contain sulfur instead of oxygen in the urea group, leading to different chemical properties.
属性
CAS 编号 |
61042-97-5 |
|---|---|
分子式 |
C4H5N3O |
分子量 |
111.10 g/mol |
IUPAC 名称 |
2-cyanoethenylurea |
InChI |
InChI=1S/C4H5N3O/c5-2-1-3-7-4(6)8/h1,3H,(H3,6,7,8) |
InChI 键 |
OLIYIIXYQZZNPW-UHFFFAOYSA-N |
规范 SMILES |
C(=CNC(=O)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



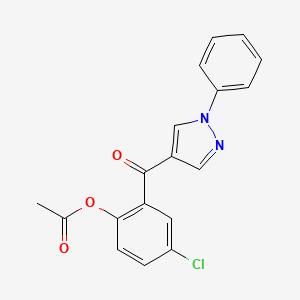
![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)
![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
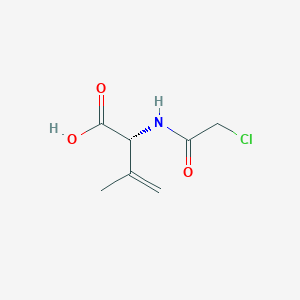
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)
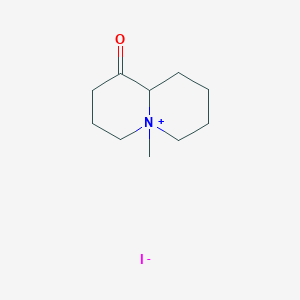

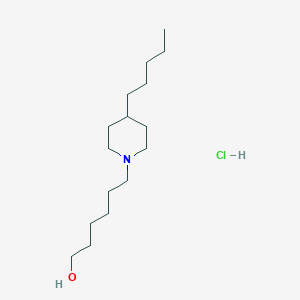

![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
methanone](/img/structure/B14588278.png)
